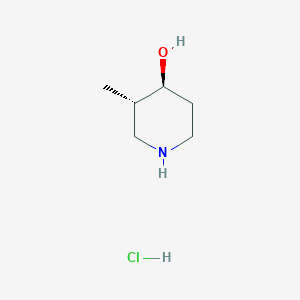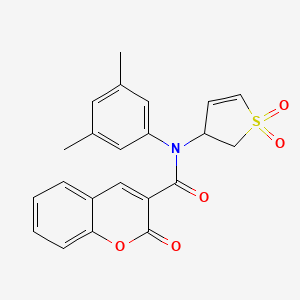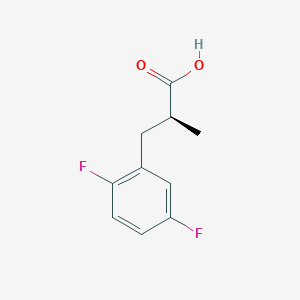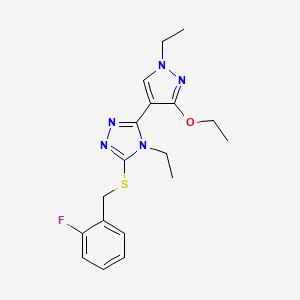
tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate, also known as MPCC, is a chemical compound used in scientific research. This compound is a reversible inhibitor of human acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. MPCC is a potent inhibitor of AChE and has attracted attention in the field of Alzheimer's disease research.
Mécanisme D'action
Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate binds to the active site of AChE and prevents it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. This compound is a reversible inhibitor of AChE, meaning that its effects are temporary and can be reversed once the compound is metabolized.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease. In addition to its effects on acetylcholine levels, this compound has also been shown to reduce oxidative stress and inflammation in the brain. These effects may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate in lab experiments is its potency as an AChE inhibitor. This allows for lower concentrations of the compound to be used, which can reduce the risk of non-specific effects. However, this compound is a relatively new compound and its long-term effects on cognitive function and overall health are not yet fully understood.
Orientations Futures
There are several potential future directions for research on tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate. One area of interest is the development of more potent and selective AChE inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound's effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, studies could be conducted to investigate the effects of this compound on cognitive function in healthy individuals and in other neurological disorders.
Méthodes De Synthèse
The synthesis of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate involves the reaction of 2-methoxypyridine-4-carbonyl chloride with tert-butyl N-(2-methylpropyl)carbamate. This reaction is catalyzed by triethylamine and yields this compound as a white solid with a purity of over 98%.
Applications De Recherche Scientifique
Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate has been extensively studied for its potential use in the treatment of Alzheimer's disease. AChE inhibitors like this compound can increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. By inhibiting AChE, this compound can potentially improve cognitive function in Alzheimer's patients.
Propriétés
IUPAC Name |
tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-11(2)10-17(14(18)20-15(3,4)5)12-7-8-16-13(9-12)19-6/h7-9,11H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNXXULTSQSVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC(=NC=C1)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B2970794.png)

![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)
![3-Eethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2970801.png)
![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2970804.png)
![1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea](/img/structure/B2970806.png)




![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2970814.png)

